molecular formula C10H19N3 B13080127 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No.: B13080127
M. Wt: 181.28 g/mol
InChI Key: WRKMGQUAFFDLEH-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazol-5-amine core substituted with methyl groups at positions 1 and 4 and a 3-methylbutyl chain at position 2. The 3-methylbutyl substituent in this compound introduces a branched alkyl chain, which may influence solubility, metabolic stability, and target binding compared to analogs with aromatic or heterocyclic substituents.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

2,4-dimethyl-5-(3-methylbutyl)pyrazol-3-amine

InChI

InChI=1S/C10H19N3/c1-7(2)5-6-9-8(3)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3

InChI Key

WRKMGQUAFFDLEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CCC(C)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, and under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects at the Pyrazole 3-Position

The 3-position substituent critically modulates biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Compound Name 3-Position Substituent Molecular Weight (g/mol) Key Properties/Applications
1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine 3-Methylbutyl (branched alkyl) ~181 Potential thrombin inhibition
1,4-Dimethyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine 3-Methylthiophene (heterocyclic) 207.30 Higher lipophilicity; possible antimicrobial activity
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine Benzodioxin (aromatic) 231.25 Enhanced π-π interactions; CNS drug candidate
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-cyclohexyl-1H-pyrazole-3-carboxamide Cyclohexyl (bulky alkyl) 613.22 COX-2 inhibition; anti-inflammatory

Key Observations:

  • Alkyl vs. Aromatic Substituents: The 3-methylbutyl group in the target compound confers moderate hydrophobicity, balancing solubility and membrane permeability. In contrast, aromatic substituents (e.g., benzodioxin in ) enhance rigidity and π-stacking but reduce metabolic stability.
  • The methylbutyl group, being purely aliphatic, lacks such electronic contributions.

Physicochemical Properties

  • Solubility: The 3-methylbutyl chain likely reduces aqueous solubility compared to polar carboxamide derivatives (e.g., ).

Biological Activity

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is a pyrazole derivative with significant potential for various biological activities. The compound's unique structure, characterized by a pyrazole ring with methyl and branched alkyl substituents, suggests it could interact with biological systems in specific ways. This article explores its synthesis, biological activity, and potential applications in pharmaceuticals and other fields.

Structure

The molecular formula of 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine is C11H18N4C_{11}H_{18}N_4 with a molecular weight of approximately 181.28 g/mol. The compound features:

  • Two methyl groups at the 1 and 4 positions of the pyrazole ring.
  • A branched alkyl group (3-methylbutyl) at the 3 position.

Synthesis

The synthesis typically involves multi-step organic synthesis techniques. A common method includes the cyclization of hydrazine derivatives with appropriate diketones under basic conditions, often utilizing sodium ethoxide as a catalyst.

Pharmacological Potential

1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine has been studied for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial effects against various pathogens, potentially making it useful in treating infections.
  • Anti-inflammatory Effects : Research suggests that it could have anti-inflammatory properties, which are valuable in managing conditions characterized by inflammation.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity and resulting in various biological responses.

Structure-Activity Relationship (SAR)

The structural features of 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine contribute significantly to its biological activity. For instance, the branched alkyl group may enhance lipophilicity, improving membrane permeability and bioavailability compared to similar compounds .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amineC10H14N4C_{10}H_{14}N_4Contains a tert-butyl group instead of branched alkyl
3-Ethyl-1,4-dimethyl-1H-pyrazol-5-amineC10H14N4C_{10}H_{14}N_4Ethyl group at the 3 position
5-Amino-3-methylpyrazoleC5H7N3C_{5}H_{7}N_3Simpler structure without branched alkyl

The comparison illustrates that the unique combination of substituents on the pyrazole ring in 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine may impart distinct biological properties compared to these structurally similar compounds.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including 1,4-Dimethyl-3-(3-methylbutyl)-1H-pyrazol-5-amine. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Study

Another research effort focused on the anti-inflammatory properties of this compound. In vitro tests demonstrated that it could inhibit pro-inflammatory cytokine production in macrophages, indicating its potential utility in treating inflammatory diseases .

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